5-Cyclopropoxypyridine-3,4-dicarboxamide
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Overview
Description
5-Cyclopropoxypyridine-3,4-dicarboxamide is a chemical compound with the molecular formula C10H11N3O3 It features a pyridine ring substituted with cyclopropoxy and dicarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxypyridine-3,4-dicarboxamide typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the cyclopropoxy and dicarboxamide groups. One common method involves the use of pyridine-3,4-dicarboxylic acid as a starting material, which is then reacted with cyclopropylamine under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxypyridine-3,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Cyclopropoxypyridine-3,4-dicarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxypyridine-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine-dicarboxamide structure but with different substituents.
Pyridine-2,6-dicarboxamide: Another related compound with a pyridine ring and dicarboxamide groups at different positions.
Uniqueness
5-Cyclopropoxypyridine-3,4-dicarboxamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
5-cyclopropyloxypyridine-3,4-dicarboxamide |
InChI |
InChI=1S/C10H11N3O3/c11-9(14)6-3-13-4-7(8(6)10(12)15)16-5-1-2-5/h3-5H,1-2H2,(H2,11,14)(H2,12,15) |
InChI Key |
IOTXIQIROAUIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
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